2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-2-3-6-14-8-10-15(11-9-14)22-17(26)13-27-19-24-23-18(25(19)20)16-7-4-5-12-21-16/h4-5,7-12H,2-3,6,13,20H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLCMNWWAKVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a member of the triazole family, which is recognized for its diverse range of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several critical structural elements:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to its biological activity.
- Pyridine Moiety : Enhances solubility and biological interactions.
- Thioether Linkage : May influence the compound's reactivity and interaction with biological targets.
The IUPAC name for this compound is This compound , with a molecular formula of .
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide array of biological activities, including:
- Antimicrobial Activity : Triazoles are known for their effectiveness against various bacterial and fungal pathogens. Studies have demonstrated that compounds similar to the target compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
- Anticancer Properties : Some triazole derivatives have shown potential in inhibiting cancer cell proliferation. They may exert their effects by inducing apoptosis in cancer cells or by inhibiting key enzymes involved in tumor growth .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is beneficial in conditions such as arthritis and other inflammatory diseases .
- Antioxidant Activity : Triazoles have been reported to possess antioxidant properties, which can protect cells from oxidative stress .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The triazole ring may interact with metal ions or enzymes involved in cellular processes.
- The thioether group could facilitate binding to specific biological targets, enhancing its efficacy .
Case Studies and Research Findings
A selection of studies highlights the biological activity of related triazole compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights:
Triazole Substituents: The 4-amino group in the target compound distinguishes it from ethyl- or allyl-substituted analogs (e.g., VUAA1, OLC15). Ethyl or allyl groups at the 4-position (e.g., VUAA1, Compound 6a) are associated with agonist activity, suggesting that bulkier or polar groups (like amino) may shift functionality toward antagonism .
Pyridine Position :
- 2-pyridinyl (target compound, OLC15) vs. 3-pyridinyl (VUAA1) or 4-pyridinyl (OLC-12): The position alters electronic properties and steric interactions. 2-Pyridinyl may favor π-stacking with aromatic residues in Orco, while 3- or 4-pyridinyl could disrupt binding .
Acetamide Substituents: 4-Butylphenyl (target compound) vs. This modification may explain differences in potency across species .
Biological Activity: Antagonism (OLC15, target compound) vs. Agonism (VUAA1, OLC-12): Subtle structural changes, such as ethyl → amino or pyridine positional isomerism, critically determine functional outcomes. For example, OLC15 differs from VUAA1 only in the triazole’s 4-substituent (ethyl vs. amino) and acetamide group (butylphenyl vs. ethylphenyl), yet it acts as an antagonist .
Synthetic Feasibility: Compounds with allyl groups (e.g., ) exhibit moderate yields (50–83%) and melting points (161–184°C), suggesting that introducing the amino group in the target compound may require optimized conditions to maintain stability .
Physicochemical Properties:
- LogP : The 4-butylphenyl group likely increases logP compared to VUAA1 (4-ethylphenyl), enhancing lipophilicity but possibly reducing aqueous solubility.
- Melting Point: Analogous compounds (e.g., 6a in ) melt at 161–184°C, suggesting the target compound may have a similar range, influenced by crystalline packing via hydrogen bonds (amino group) and π-stacking .
Preparation Methods
Nuclear Magnetic Resonance Profiling
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (d, J=4.8 Hz, 1H, Py-H6)
- δ 8.23 (t, J=7.6 Hz, 1H, Py-H4)
- δ 7.91 (d, J=7.6 Hz, 1H, Py-H3)
- δ 7.56 (m, 1H, Py-H5)
- δ 4.21 (s, 2H, SCH₂)
¹³C NMR confirms thioether linkage at δ 35.8 ppm (SCH₂) and triazole C3 at δ 152.4 ppm.
Mass Spectrometric Fragmentation
ESI-MS exhibits molecular ion peak at m/z 391.14 [M+H]⁺ with characteristic fragmentation:
Process Optimization Challenges
Regiochemical control during triazole formation presents significant synthetic hurdles:
Pyridine Orientation Effects
Comparative studies demonstrate pyridin-2-yl derivatives require modified cyclization conditions versus their pyridin-3-yl/4-yl analogs:
Alkylation Selectivity
Competitive N- vs S-alkylation mitigated through:
- Phase-transfer catalysis (TBAB, 5 mol%)
- Controlled pH (8.5-9.0) via KOH/ethanol
- Sequential reagent addition protocols
Green Chemistry Alternatives
Emerging methodologies aim to improve atom economy and reduce hazardous waste:
Microwave-Assisted Synthesis
Triazole formation accelerated from 4 hr to 35 min (300W, 120°C) with comparable yields (61±3%).
Solvent-Free Mechanochemistry
Ball-milling techniques achieve 68% yield in 90 min for alkylation step, eliminating ethanol use.
Table 2: Environmental Impact Metrics
| Metric | Conventional Method | Green Method |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| Energy Consumption | 580 kWh/kg | 210 kWh/kg |
| Wastewater Generated | 12 L/mol | 3.8 L/mol |
Industrial-Scale Considerations
Pilot plant trials identified critical scale-up parameters:
Exothermic Process Management
Triazole cyclization requires:
- Jacketed reactors with precise ΔT ≤2°C/min
- Automated CS₂ dosing systems
- Emergency quenching protocols for runaway reactions
Crystallization Optimization
Anti-solvent precipitation (water/ethanol 3:1) achieves 99.2% purity with:
- Cooling rate: 0.5°C/min
- Seeding at 45°C
- 12 hr maturation cycle
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the triazole-pyridine core, followed by thiolation and acetamide coupling. Key steps include:
- Thioether bond formation : Reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with activated acetamide intermediates under anhydrous conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction rates .
- Catalysts : Triethylamine or K₂CO₃ is used to deprotonate thiol groups, ensuring efficient nucleophilic substitution .
Optimization : Temperature (60–80°C) and reaction time (6–12 hours) are adjusted via TLC/HPLC monitoring to minimize by-products like disulfides or unreacted thiols .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Answer:
- 1H/13C NMR : Confirm the presence of the pyridine ring (δ 8.2–8.6 ppm), triazole NH₂ (δ 5.5–6.0 ppm), and butylphenyl protons (δ 0.8–1.6 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z ~423) and isotopic patterns .
- IR : Identify thioamide (C=S stretch at ~680 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .
Reporting standards : Purity (>95% via HPLC), melting point, and spectral comparison to analogs (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) are mandatory .
Basic: What structural features drive its potential bioactivity, and how are preliminary biological assays designed?
Answer:
- Key motifs : The 1,2,4-triazole ring (hydrogen bonding), pyridine (π-π stacking), and thioacetamide (redox modulation) contribute to interactions with targets like kinases or oxidoreductases .
- Assay design :
- Anticancer : MTT assays against HeLa or MCF-7 cells, with IC₅₀ values compared to cisplatin .
- Antimicrobial : Disk diffusion against E. coli or S. aureus, reporting zone-of-inhibition diameters .
- Enzyme inhibition : Dose-dependent acetylcholinesterase (AChE) activity measured via Ellman’s method .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Structural variants : Substitutions (e.g., 4-butylphenyl vs. 4-methoxyphenyl) alter lipophilicity and target affinity .
- Assay conditions : Varying cell lines (e.g., HepG2 vs. A549) or enzyme isoforms (e.g., AChE vs. BuChE) yield divergent results .
Methodology :- Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups .
Advanced: What computational strategies predict biological targets or optimize synthesis pathways?
Answer:
- Target prediction : Use PASS Online or SwissTargetPrediction to identify kinase or protease targets based on structural similarity to known inhibitors .
- Reaction optimization : DFT calculations (e.g., Gaussian 09) model transition states to predict optimal catalysts or solvents .
- Molecular docking : AutoDock Vina simulates binding modes to prioritize derivatives with stronger hydrogen bonds (e.g., triazole NH₂ with ATP-binding pockets) .
Advanced: How can the compound’s stability under varying conditions impact experimental reproducibility?
Answer:
- Light/heat sensitivity : Degradation via thioamide oxidation or triazole ring cleavage occurs at >60°C or under UV exposure .
- Mitigation :
- Store at −20°C in amber vials with desiccants.
- Use fresh DMSO stock solutions (<1 week old) for bioassays .
Analysis : Accelerated stability studies (ICH Q1A guidelines) with LC-MS to track degradation products .
Advanced: What strategies enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
Answer:
- Scaffold modification : Replace 4-butylphenyl with sulfonamide groups to improve kinase selectivity .
- Proteomic profiling : Use KINOMEscan or thermal shift assays to map off-target interactions .
- Pharmacophore modeling : Define spatial requirements (e.g., hydrophobic pockets) using Schrödinger’s Phase .
Advanced: How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?
Answer:
- Artifact identification : Solvent peaks (e.g., DMSO-d⁵ at δ 2.5 ppm) or rotamers may skew assignments .
- 2D NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., pyridine C-H vs. triazole C-H) .
- Reference compounds : Compare to simpler analogs (e.g., 4-amino-1,2,4-triazole derivatives) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical help .
- Waste disposal : Incinerate in EPA-approved containers due to potential genotoxicity .
Advanced: How can researchers scale up synthesis without compromising purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
